molecular formula C18H8N2 B8227332 Pyrene-2,7-dicarbonitrile

Pyrene-2,7-dicarbonitrile

Cat. No.: B8227332
M. Wt: 252.3 g/mol
InChI Key: MAMVSIJNQCAFMC-UHFFFAOYSA-N
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Description

Pyrene-2,7-dicarbonitrile is an organic compound with the molecular formula C18H8N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-2,7-dicarbonitrile typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the bromination of pyrene to form 2,7-dibromopyrene, followed by a nucleophilic substitution reaction with a cyanide source to introduce the cyano groups . The reaction conditions often involve the use of solvents like tetrahydrofuran and methanol, with copper(II) catalysts to facilitate the substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale bromination and subsequent cyanation reactions. The use of continuous flow reactors and optimized reaction conditions could enhance yield and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Pyrene-2,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide sources will yield this compound, while electrophilic substitution can introduce various functional groups at other positions on the pyrene ring.

Scientific Research Applications

Pyrene-2,7-dicarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrene-2,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The pathways involved include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .

Properties

IUPAC Name

pyrene-2,7-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMVSIJNQCAFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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